molecular formula C10H11ClN2 B13042315 3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile

3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile

Cat. No.: B13042315
M. Wt: 194.66 g/mol
InChI Key: QXBDIEGLGGFSJQ-UHFFFAOYSA-N
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Description

3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile is a chemical compound with the molecular formula C10H11ClN2 and a molecular weight of 194.66 g/mol . This compound is characterized by the presence of an amino group, a chloro-substituted methylphenyl group, and a nitrile group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile typically involves the reaction of 2-chloro-3-methylbenzaldehyde with a suitable amine and a nitrile source. One common method involves the use of a reductive amination reaction, where the aldehyde is first converted to an imine intermediate, followed by reduction to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the nitrile group produces primary amines .

Scientific Research Applications

3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The chloro-substituted methylphenyl group may also contribute to the compound’s activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chloro and methyl groups can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

3-amino-3-(2-chloro-3-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11ClN2/c1-7-3-2-4-8(10(7)11)9(13)5-6-12/h2-4,9H,5,13H2,1H3

InChI Key

QXBDIEGLGGFSJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(CC#N)N)Cl

Origin of Product

United States

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